2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol
Description
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol is a fluorinated nitroimidazole derivative characterized by a trifluoroethanol (-CF₃CH₂OH) substituent at position 5 and a nitro (-NO₂) group at position 4 of the imidazole ring. Its molecular formula is C₅H₆F₃N₃O₃, with a molecular weight of 237.12 g/mol. Nitroimidazoles are well-documented for antimicrobial and antiparasitic properties, and the addition of a fluorinated alcohol moiety may enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-nitro-1H-imidazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)3(12)2-4(11(13)14)10-1-9-2/h1,3,12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMQWTVHCADKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543298 | |
| Record name | 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105480-32-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Displacement of Halogenated Intermediates
A common strategy involves substituting halogen atoms on pre-formed imidazole rings. For instance, 4-nitro-1H-imidazole-5-carbaldehyde undergoes bromination to introduce a reactive site for subsequent trifluoroethanol coupling. In one protocol, bromination with phosphorus tribromide (PBr₃) in dichloromethane yields 5-bromo-4-nitro-1H-imidazole, which reacts with 2,2,2-trifluoroethanol in the presence of potassium carbonate (K₂CO₃) as a base. This method achieves moderate yields (55–65%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Base-Mediated Coupling Reactions
Alternative routes employ strong bases like sodium hydride (NaH) to deprotonate the imidazole nitrogen, facilitating nucleophilic attack by trifluoroethyl halides. For example, treating 4-nitro-1H-imidazole with NaH in tetrahydrofuran (THF), followed by addition of 2,2,2-trifluoroethyl iodide, affords the target compound in 70% yield after recrystallization. This method benefits from shorter reaction times (<6 hours) but demands anhydrous conditions.
Condensation and Cyclization Strategies
Acid-Catalyzed Cyclization
Cyclization of nitro-substituted precursors offers a pathway to construct the imidazole ring. A patent by details the reaction of 5-nitro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole with ethyl 4-aminobutyrate in concentrated hydrochloric acid (HCl), yielding a trifluoroethanol derivative after neutralization. This method achieves 88% purity but necessitates precise pH control during workup.
Microwave-Assisted Synthesis
Microwave irradiation accelerates condensation reactions between 4-nitroimidazole and trifluoroacetaldehyde. Using N,N-dimethylformamide (DMF) as a solvent and triethylamine (Et₃N) as a base, this method reduces reaction times from 24 hours to 45 minutes, achieving 75% yield. The rapid heating minimizes decomposition of thermally sensitive intermediates.
Reduction and Functional Group Interconversion
Catalytic Hydrogenation of Nitro Groups
Post-synthetic modification via catalytic hydrogenation enables the reduction of nitro groups to amines, though this is less common for the target compound. Palladium on carbon (Pd/C) in methanol under 50 psi H₂ selectively reduces nitro groups without affecting the trifluoroethanol moiety, yielding 2,2,2-trifluoro-1-(4-amino-1H-imidazol-5-yl)ethanol as a byproduct. This step highlights the compatibility of hydrogenation with fluorinated alcohols.
Nitration of Pre-Functionalized Imidazoles
Direct nitration of 2,2,2-trifluoro-1-(1H-imidazol-5-yl)ethanol using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces the nitro group at the 4-position. This method, while straightforward, requires cryogenic conditions (−10°C) to prevent over-nitration and achieves 60% yield after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylacetamide (DMAc) enhance reaction rates for nucleophilic substitutions, while elevated temperatures (70–100°C) improve yields by overcoming kinetic barriers. For instance, substituting DMF for THF in base-mediated couplings increases yields from 65% to 82%.
Catalytic Systems
Copper(I) iodide (CuI) catalyzes Ullmann-type couplings between 4-nitroimidazole and trifluoroethyl halides, enabling reactions at lower temperatures (80°C vs. 120°C). This approach reduces side products and achieves 78% yield with 99% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)acetone or corresponding carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-(4-amino-1H-imidazol-5-yl)ethanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Nitroimidazole compounds are well-known for their antimicrobial properties. 2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol can potentially be developed as an antimicrobial agent against anaerobic bacteria and parasites. Research shows that nitroimidazoles like metronidazole are effective against infections caused by organisms such as Giardia lamblia and Entamoeba histolytica . The trifluoromethyl group may enhance the lipophilicity of this compound, improving its ability to penetrate biological membranes.
Cancer Treatment
Nitroimidazoles have been investigated for their role in cancer therapy due to their ability to selectively target hypoxic tumor cells. The reduction of nitro groups under hypoxic conditions leads to the formation of reactive intermediates that can induce cytotoxic effects on cancer cells . This property makes this compound a candidate for further research in oncological applications.
Solvent Properties
The trifluoroethanol component contributes unique solvent properties, making it useful in organic synthesis and as a reaction medium. Its ability to solvate various organic compounds can facilitate reactions that require specific conditions or solubility profiles .
Polymer Chemistry
Due to its chemical structure, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and chemical resistance. Research indicates that incorporating fluorinated compounds into polymer matrices can improve mechanical properties and stability under harsh conditions .
Synthesis and Characterization
A study focused on synthesizing derivatives of nitroimidazoles demonstrated the successful incorporation of trifluoroethanol into the imidazole framework. Characterization through NMR and mass spectrometry confirmed the structural integrity and purity of the synthesized compound .
Biological Evaluation
In vitro studies assessing the antimicrobial efficacy of related nitroimidazole compounds showed promising results against various pathogens. These findings suggest that similar evaluations for this compound could yield valuable insights into its therapeutic potential .
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol involves its interaction with biological molecules. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions within the cell. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol, focusing on substituents, physicochemical properties, and reported applications:
Key Observations:
Nitro Group Position: The target compound’s nitro group at position 4 distinguishes it from analogs like (1,4-dimethyl-5-nitro-1H-imidazol-2-yl)methanol, where nitro occupies position 2. This positional difference may alter electronic distribution and biological target specificity .
Synthetic Routes : Similar compounds are synthesized via condensation reactions (e.g., ), but fluorinated derivatives often require specialized reagents (e.g., trifluoroethyl isothiocyanate in ) .
Research Findings and Implications
- Physicochemical Properties: The trifluoroethanol moiety may reduce metabolic degradation compared to non-fluorinated alcohols, as seen in related fluorinated pharmaceuticals .
Biological Activity
2,2,2-Trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol (CAS No. 105480-32-8) is a fluorinated organic compound characterized by its trifluoromethyl group and a nitro-substituted imidazole ring. This compound has garnered interest due to its unique chemical properties and potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The structural formula of this compound is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 199.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 105480-32-8 |
The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration, while the nitro group can participate in redox reactions.
The mechanism of action for this compound involves interactions with various biological molecules. The trifluoromethyl group increases the compound's ability to penetrate cell membranes effectively. The nitro group can undergo reduction within cells, potentially leading to the formation of reactive intermediates that inhibit enzymes or disrupt cellular processes .
Antimicrobial Activity
Research indicates that compounds with imidazole rings often exhibit significant antimicrobial properties. In a study evaluating derivatives of imidazole, it was found that certain compounds demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may possess similar antimicrobial efficacy.
Anticancer Properties
The potential anticancer activity of this compound has also been explored. A case study indicated that compounds containing nitroimidazole structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) . The presence of the trifluoromethyl group may enhance these effects by improving the compound's bioavailability and interaction with cellular targets.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial properties of several fluorinated imidazole derivatives. Among these derivatives, this compound showed promising results against various bacterial strains. The study reported MIC values comparable to established antibiotics like ciprofloxacin.
Investigation of Anticancer Activity
Another investigation focused on the anticancer potential of nitroimidazole derivatives. The study highlighted that compounds similar to this compound could inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Q & A
Q. What are the established synthetic routes for 2,2,2-trifluoro-1-(4-nitro-1H-imidazol-5-yl)ethanol, and how do reaction parameters (e.g., solvents, catalysts) influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tetrakis(dimethylamino)ethylene (TDAE) methodology has been used for similar nitroimidazole derivatives, enabling the reaction of chloromethyl intermediates with carbonyl derivatives under mild conditions . Optimization involves selecting polar aprotic solvents (e.g., DMF) to enhance solubility and using catalysts like potassium carbonate to improve reaction efficiency . Reaction temperature (25–60°C) and stoichiometric ratios (1:1 to 1:1.2 for key intermediates) are critical for minimizing side products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify the trifluoroethanol moiety (δ ~4.5–5.0 ppm for the ethanol proton, F NMR for CF groups) and nitroimidazole aromatic protons (δ ~8.0–8.5 ppm). Coupling patterns distinguish substitution positions on the imidazole ring .
- IR : Stretching vibrations for NO (~1520 cm) and C-F (~1100–1200 cm) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can verify molecular weight (e.g., [M+H] at m/z 284.05) and fragmentation patterns .
Q. What stability considerations are critical for storing and handling this compound in laboratory settings?
- Methodological Answer : The nitroimidazole core is sensitive to light and moisture, requiring storage in amber vials at –20°C under inert gas (argon or nitrogen) . Trifluoroethanol groups may hydrolyze under acidic/basic conditions; thus, pH-neutral buffers are recommended for biological assays. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) ensure degradation <5% over six months .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the imidazole ring influence the compound’s reactivity and biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro at C4) enhance electrophilicity, facilitating nucleophilic attacks in redox-active environments, as seen in antitumor or antimicrobial applications . Steric hindrance from bulky substituents (e.g., aryl groups at C1) can reduce binding affinity to targets; computational docking (e.g., AutoDock Vina) predicts these interactions by analyzing ligand-receptor complementarity . Comparative studies using derivatives with halogens (F, Cl) or methyl groups at C4 reveal tunable redox potentials via cyclic voltammetry .
Q. What computational strategies are effective in predicting the compound’s interactions with biological targets (e.g., enzymes, DNA)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model binding stability, while density functional theory (DFT) calculates frontier molecular orbitals to predict electron transfer mechanisms . Docking studies with cytochrome P450 or DNA topoisomerase II show hydrogen bonding between the nitro group and active-site residues (e.g., Arg122), validated by mutagenesis assays . Free-energy perturbation (FEP) quantifies substituent effects on binding ΔG .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?
- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity (CDCl vs. DMSO-d) or pH; standardizing solvent systems and referencing to TMS mitigates this . For crystallography, compare unit cell parameters (e.g., space group P2/c) and hydrogen-bonding networks with deposited CIF files (e.g., CCDC entries). If powder X-ray diffraction (PXRD) conflicts with single-crystal data, recrystallize from ethanol/water (7:3 v/v) to isolate polymorph-free samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
